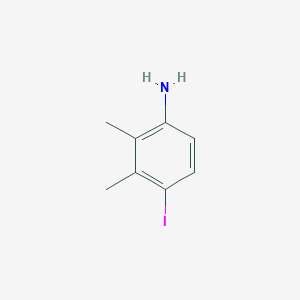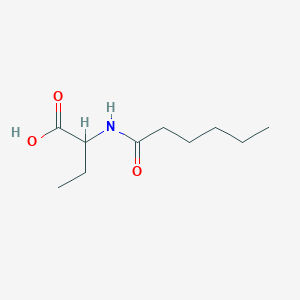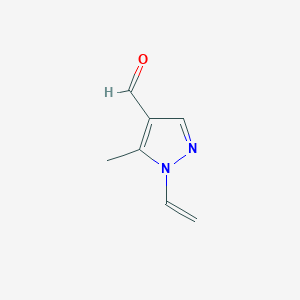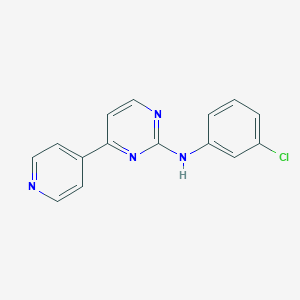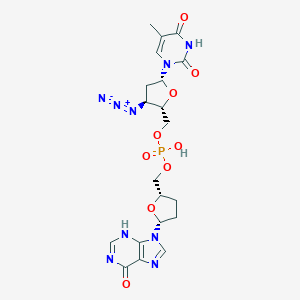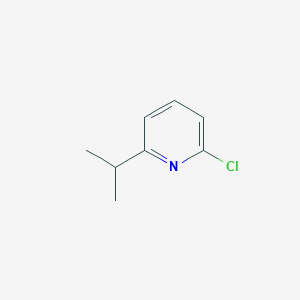
Pphpa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonoformic acid (PPF) or Phosphonomethylglycine (PpmG) is a chemical compound that belongs to the class of organophosphorus compounds. It is a derivative of glycine and is widely used in various scientific research applications. PPF is a potent inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) and is widely used as a herbicide.
作用機序
The mechanism of action of Pphpa is through the inhibition of the enzyme EPSPS. EPSPS is involved in the biosynthesis of aromatic amino acids in plants. Pphpa binds to the active site of EPSPS and prevents the formation of the enzyme-substrate complex. This inhibition prevents the synthesis of aromatic amino acids in plants, leading to the death of the plant.
生化学的および生理学的効果
Pphpa has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of weeds by preventing the synthesis of aromatic amino acids in plants. Pphpa has also been shown to have a toxic effect on some microorganisms. It has been shown to inhibit the growth of some bacteria and fungi.
実験室実験の利点と制限
Pphpa has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of EPSPS, making it a useful tool for studying the role of EPSPS in plants. Another advantage is that it is relatively easy to synthesize and purify. However, one limitation is that it is toxic and must be handled with care. Another limitation is that it is not selective and can inhibit the growth of both target and non-target organisms.
将来の方向性
There are several future directions for the use of Pphpa in scientific research. One direction is the development of more selective inhibitors of EPSPS. Another direction is the use of Pphpa in the study of the role of EPSPS in other organisms, such as bacteria and fungi. Additionally, Pphpa could be used in the development of new herbicides with improved selectivity and reduced toxicity.
Conclusion
In conclusion, Pphpa is a potent inhibitor of EPSPS and is widely used in various scientific research applications. It is synthesized by the reaction of glycine with phosphorous acid and is relatively easy to purify. Pphpa has several advantages and limitations for lab experiments and has several future directions for use in scientific research.
合成法
Pphpa can be synthesized by the reaction of glycine with phosphorous acid. The reaction is carried out in the presence of a catalyst such as hydrochloric acid. The resulting product is purified by crystallization or distillation.
科学的研究の応用
Pphpa is widely used in various scientific research applications. It is used as a herbicide to inhibit the growth of weeds. It is also used as a tool to study the role of EPSPS in plants. EPSPS is a key enzyme in the biosynthesis of aromatic amino acids in plants. Pphpa inhibits the activity of EPSPS, thereby preventing the synthesis of aromatic amino acids in plants. This inhibition leads to the death of the plant.
特性
CAS番号 |
121496-64-8 |
|---|---|
製品名 |
Pphpa |
分子式 |
C41H57O8P |
分子量 |
708.9 g/mol |
IUPAC名 |
[(2R)-3-phosphonooxy-2-(6-pyren-1-ylhexanoyloxy)propyl] hexadecanoate |
InChI |
InChI=1S/C41H57O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-38(42)47-30-36(31-48-50(44,45)46)49-39(43)23-17-14-15-19-32-24-25-35-27-26-33-20-18-21-34-28-29-37(32)41(35)40(33)34/h18,20-21,24-29,36H,2-17,19,22-23,30-31H2,1H3,(H2,44,45,46)/t36-/m1/s1 |
InChIキー |
JYNFQYDPRYWMPF-PSXMRANNSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
同義語 |
1-palmitoyl-2-(6-(pyren-1-yl)hexanoyl)-sn-glycero-3-phosphatidic acid PPHPA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



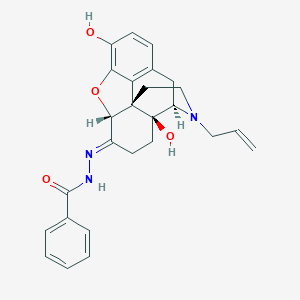
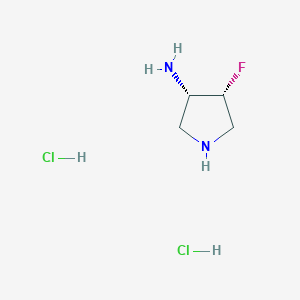
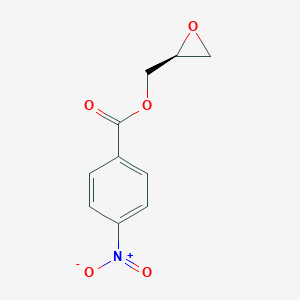
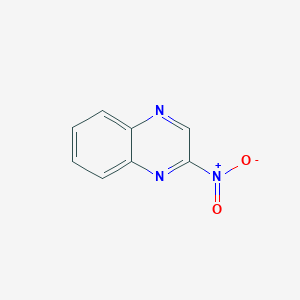
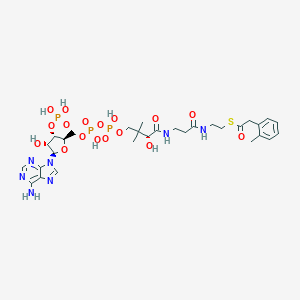
![2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one](/img/structure/B38955.png)
![Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate](/img/structure/B38956.png)
